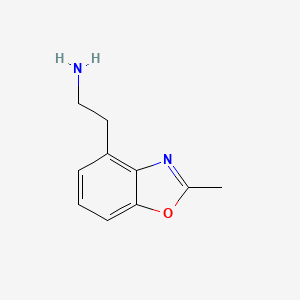![molecular formula C12H16FN3S B11734839 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B11734839.png)
1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a compound that features a combination of fluorinated thiophene and pyrazole moieties. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Fluorinated Thiophene Moiety: This can be achieved through the reaction of thiophene with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Methyl Group: The fluorinated thiophene is then reacted with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately through the reaction of hydrazine with an appropriate 1,3-diketone.
Coupling of the Two Moieties: The final step involves coupling the fluorinated thiophene and pyrazole moieties using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Thiophene derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (5-bromothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (5-iodothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance its reactivity, stability, and biological activity compared to its halogenated analogs.
Eigenschaften
Molekularformel |
C12H16FN3S |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
1-(5-fluorothiophen-2-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H16FN3S/c1-9(2)16-8-10(6-15-16)5-14-7-11-3-4-12(13)17-11/h3-4,6,8-9,14H,5,7H2,1-2H3 |
InChI-Schlüssel |
XDUDFJVFAHJICG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=C(S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734773.png)
![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11734781.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11734790.png)
![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734805.png)

![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734810.png)
carbohydrazide](/img/structure/B11734817.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734820.png)

![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734833.png)
![1-(2-fluoroethyl)-5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734848.png)
